molecular formula C26H24P+ B12653814 (3-Methylbenzyl)(triphenyl)phosphorane CAS No. 1702-41-6

(3-Methylbenzyl)(triphenyl)phosphorane

Cat. No.: B12653814
CAS No.: 1702-41-6
M. Wt: 367.4 g/mol
InChI Key: XKZWSRYFZIVDSZ-UHFFFAOYSA-N
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Description

(3-Methylbenzyl)(triphenyl)phosphorane is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to four organic groups. This compound is particularly notable for its applications in organic synthesis, where it serves as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-methylbenzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{3-Methylbenzyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (3-Methylbenzyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It participates in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: The reactions typically occur in the presence of polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphoranes depending on the electrophile used.

Scientific Research Applications

(3-Methylbenzyl)(triphenyl)phosphorane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methylbenzyl)(triphenyl)phosphorane involves the nucleophilic attack of the phosphorus atom on electrophilic centers. The phosphorus atom, being highly nucleophilic, can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its role in organic synthesis and catalysis.

Comparison with Similar Compounds

    Methylenetriphenylphosphorane: An organophosphorus compound with similar reactivity but different substituents.

    (Chloromethylene)triphenylphosphorane: Another related compound used in similar types of reactions.

    Methoxymethylenetriphenylphosphine: A compound with a methoxy group instead of a methyl group.

Uniqueness: (3-Methylbenzyl)(triphenyl)phosphorane is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Properties

IUPAC Name

(3-methylphenyl)methyl-triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZWSRYFZIVDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168816
Record name (3-Methylbenzyl)(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702-41-6
Record name (3-Methylbenzyl)(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methylbenzyl)(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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